molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8

4-Benzyloxy-[7-13C]benzaldehyde

Cat. No.: B562242
CAS No.: 827308-41-8
M. Wt: 213.24
InChI Key: ZVTWZSXLLMNMQC-DETAZLGJSA-N
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Description

Structural Identification and Nomenclature

4-Benzyloxy-[7-13C]benzaldehyde possesses the molecular formula C14H12O2 with a molecular weight of 213.24 grams per mole, distinguishing it from the unlabeled parent compound through the incorporation of a carbon-13 isotope at the carbonyl position. The compound is formally designated by the Chemical Abstracts Service number 827308-41-8, which provides unique identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as 4-phenylmethoxybenzaldehyde, reflecting the presence of the benzyloxy substituent at the para position relative to the aldehyde functional group.

The structural framework consists of two aromatic rings connected through an ether linkage, with the aldehyde functionality positioned para to the ether oxygen on the benzene ring. The isotopic enrichment occurs specifically at the carbonyl carbon, designated as position 7 in the numbering system, which corresponds to the aldehyde carbon atom. This specific labeling pattern is denoted by the notation [7-13C], indicating the precise location of the carbon-13 isotope within the molecular structure. The compound exhibits characteristic spectroscopic properties that distinguish it from its unlabeled counterpart, particularly in carbon-13 nuclear magnetic resonance applications where the enriched carbon provides enhanced signal intensity.

The three-dimensional conformational analysis reveals that the molecule adopts a relatively planar configuration due to the aromatic character of both ring systems. The ether linkage provides rotational flexibility around the carbon-oxygen bond, allowing for multiple conformational states in solution. The aldehyde functional group maintains its characteristic planar geometry with the carbonyl carbon exhibiting sp2 hybridization, which is critical for the compound's reactivity patterns and spectroscopic behavior.

Property Value Reference
Molecular Formula C14H12O2
Molecular Weight 213.24 g/mol
Chemical Abstracts Service Number 827308-41-8
International Union of Pure and Applied Chemistry Name 4-phenylmethoxybenzaldehyde
InChI Key ZVTWZSXLLMNMQC-DETAZLGJSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O

Isotopic Labeling Significance in Organic Chemistry

Carbon-13 isotopic labeling represents a fundamental technique in modern organic chemistry research, providing researchers with powerful tools for investigating molecular structure, reaction mechanisms, and metabolic pathways. The incorporation of carbon-13 isotopes into organic molecules enables detailed analysis through nuclear magnetic resonance spectroscopy, where the magnetic moment of carbon-13 nuclei produces observable signals that are absent in carbon-12 containing compounds. This isotopic enrichment strategy has revolutionized the field of structural elucidation and mechanistic studies by allowing direct observation of carbon atoms within complex molecular frameworks.

The significance of carbon-13 labeling extends beyond simple structural identification to encompass sophisticated applications in metabolomics and biochemical pathway analysis. Researchers utilize isotopically labeled compounds to trace metabolic transformations in biological systems, providing unprecedented insights into cellular processes and enzyme mechanisms. The technique allows for the differentiation between biological signals and background artifacts in mass spectrometry applications, significantly enhancing the reliability of analytical results. The isotopic ratio outlier analysis methodology, which employs samples labeled with different percentages of carbon-13, generates characteristic isotopic patterns that facilitate accurate molecular formula determination and compound identification.

Nuclear magnetic resonance applications of carbon-13 labeled compounds provide exceptional sensitivity and resolution compared to traditional carbon-12 based analysis. The carbon-13 nucleus possesses a magnetic dipole moment that enables direct detection in nuclear magnetic resonance experiments, although the signals are inherently weaker than proton signals due to the lower magnetic moment and natural abundance. The chemical shift range for carbon-13 nuclei extends up to 200 parts per million, providing significantly greater dispersion than proton nuclear magnetic resonance and enabling clear differentiation between carbon atoms in different chemical environments.

The development of specialized labeling strategies has enhanced the utility of carbon-13 enriched compounds in protein structure determination and dynamics studies. Fractional carbon-13 labeling techniques, employing labeling percentages between 25% and 35%, have proven optimal for minimizing homonuclear dipole-dipole couplings while maintaining sufficient signal intensity for structural analysis. These approaches eliminate the need for complex decoupling sequences in multidimensional nuclear magnetic resonance experiments, significantly simplifying spectral interpretation and reducing experimental time requirements.

Historical Development of 13C-Labeled Benzaldehyde Derivatives

The historical development of carbon-13 labeled benzaldehyde derivatives traces its origins to the broader evolution of isotopic labeling techniques in organic chemistry research. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès during investigations of amygdalin, the toxic compound present in bitter almonds. The subsequent work by Pierre Robiquet and Antoine Boutron Charlard led to the isolation and characterization of benzaldehyde, while Friedrich Wöhler and Justus von Liebig achieved the first synthetic preparation of the compound in 1832.

The advent of carbon-13 labeling techniques emerged from the recognition that carbon-12, comprising approximately 99% of naturally occurring carbon, lacks nuclear magnetic resonance activity due to its zero nuclear spin. The discovery that carbon-13, representing about 1% of natural carbon, possesses the necessary magnetic properties for nuclear magnetic resonance detection opened new possibilities for organic structure determination and reaction mechanism studies. Early applications focused on simple carbonyl compounds, including benzaldehyde derivatives, where the carbon-13 enrichment at the aldehyde carbon provided enhanced spectroscopic sensitivity.

The development of benzaldehyde-(carbonyl-13C) marked a significant milestone in isotopic labeling methodology, with the compound becoming commercially available through specialized chemical suppliers. The incorporation of carbon-13 specifically at the carbonyl position proved particularly valuable due to the characteristic chemical shift range of aldehydic carbons, which typically appear between 190-200 parts per million in carbon-13 nuclear magnetic resonance spectra. This distinct spectral region facilitates unambiguous identification and quantification of aldehyde functional groups in complex molecular systems.

Modern synthetic approaches to carbon-13 labeled benzaldehyde derivatives have evolved to encompass sophisticated methodologies that enable precise isotopic incorporation at specific molecular positions. The development of universal carbon-13 labeling strategies, beginning with elemental carbon-13 and proceeding through calcium carbide to acetylene intermediates, has provided atom-economical routes to labeled organic building blocks. These advances have enabled the preparation of complex labeled molecules, including pharmaceuticals and polymers, from simple carbon-13 starting materials.

The synthesis of specifically labeled benzaldehyde derivatives, such as 4-Benzyloxy-[7-13C]benzaldehyde, represents the culmination of decades of methodological development in isotopic labeling chemistry. Contemporary approaches employ strategic synthetic planning to introduce carbon-13 labels at desired positions while maintaining high isotopic purity and chemical yield. The availability of diverse carbon-13 labeled precursors and the development of efficient coupling methodologies have facilitated the preparation of complex aromatic aldehydes with precise isotopic enrichment patterns, enabling sophisticated studies of reaction mechanisms and molecular interactions in both synthetic and biological systems.

Properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661804
Record name 4-(Benzyloxy)(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827308-41-8
Record name 4-(Benzyloxy)(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

4-Benzyloxy-[7-13C]benzaldehyde is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate. This reaction introduces the benzyloxy group at the para position of the benzaldehyde ring. The method involves refluxing in acetone or DMF, yielding high purity products .

Reaction Conditions :

  • Reactants: 4-hydroxybenzaldehyde, benzyl bromide, K₂CO₃
  • Solvent: Acetone or DMF
  • Temperature: Reflux (56–100°C)
  • Yield: 92–99%

Oxidation Reactions

The compound undergoes oxidation to form 4-benzyloxybenzoic acid using oxidizing agents like H₂O₂/NaOH or KMnO₄. This reaction is critical for converting the aldehyde group into a carboxylic acid .

Reaction Conditions :

  • Oxidizing agents: H₂O₂/NaOH or KMnO₄
  • Solvent: Aqueous or organic medium
  • Temperature: 0–50°C
  • Yield: 70–85%
Oxidizing AgentConditionsYield (%)
H₂O₂/NaOH25°C, 24h78–82
KMnO₄50°C, 12h75–80

Reduction Reactions

Reduction of the aldehyde group to form the corresponding alcohol (4-benzyloxybenzyl alcohol) is achieved using LiAlH₄ or NaBH₄. This reaction is performed under controlled conditions to avoid over-reduction .

Reaction Conditions :

  • Reducing agents: LiAlH₄ or NaBH₄
  • Solvent: THF or EtOH
  • Temperature: 0–25°C
  • Yield: 85–90%

Condensation Reactions

The aldehyde group participates in aldol condensation with active methylene compounds (e.g., ketones, esters) to form chalcone analogs. These reactions are catalyzed by acidic or basic conditions .

Reaction Conditions :

  • Catalyst: H₂SO₄ or NaOH
  • Solvent: Ethanol or DMF
  • Temperature: 50–100°C
  • Yield: 60–75%

Other Reactions

  • Esterification : Conversion to aldehyde esters using acid chlorides (e.g., acetyl chloride) in the presence of pyridine .
  • Nucleophilic Substitution : Replacement of the benzyloxy group with other nucleophiles (e.g., hydroxide, thiolate) under basic or acidic conditions .
  • Multicomponent Reactions : Participation in reactions with 1,3-diones and urea to synthesize dihydropyrimidinone derivatives .

Biological Applications
The compound exhibits inhibitory activity against enzymes like monoamine oxidases (MAO-B) and aldehyde dehydrogenases (ALDH1A3), with IC₅₀ values as low as 0.067 μM . Its structural features, including the benzyloxy group, enhance lipophilicity and binding affinity to target enzymes .

Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-[7-13C]benzaldehyde serves as an important intermediate in the development of various pharmaceuticals. Notably, it has been identified as a precursor for synthesizing immunomodulators that target the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Research indicates that derivatives of this compound can inhibit the interaction between PD-1 and PD-L1, potentially enhancing anti-tumor immune responses .

Metabolic Studies

The isotopic labeling of 4-Benzyloxy-[7-13C]benzaldehyde allows researchers to track metabolic pathways in biological systems. Its incorporation into metabolic studies provides insights into the metabolism of aromatic compounds and their effects on cellular processes. This application is particularly relevant in pharmacokinetics and drug metabolism studies, where understanding how drugs are processed by living organisms is essential.

Organic Synthesis

In organic synthesis, 4-Benzyloxy-[7-13C]benzaldehyde is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions, making it valuable for creating diverse chemical entities. The compound's stability under various reaction conditions enhances its utility in synthetic pathways .

Case Study 1: Immunomodulator Development

A study published in 2020 highlighted the synthesis of several derivatives based on 4-Benzyloxy-[7-13C]benzaldehyde aimed at developing novel immunomodulators. These compounds were evaluated for their ability to inhibit PD-1/PD-L1 interactions in vitro, demonstrating significant potential as therapeutic agents against cancer .

Case Study 2: Metabolic Pathway Analysis

Research conducted by Wang et al. (2019) utilized 4-Benzyloxy-[7-13C]benzaldehyde to trace metabolic pathways involving aromatic aldehydes in liver cells. The study provided insights into the enzymatic processes that modify these compounds and their implications for drug design and toxicity assessment .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryIntermediate for immunomodulators targeting PD-1/PD-L1Significant inhibition observed
Metabolic StudiesTracer for studying metabolism of aromatic compoundsInsights into metabolic pathways
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity noted

Mechanism of Action

The mechanism of action of 4-Benzyloxy-[7-13C]benzaldehyde involves its interaction with specific molecular targets and pathways. In spectroscopic studies, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior of the compound in different chemical environments. This helps in understanding the reaction mechanisms and the structural properties of the compound .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₂O₂ (with 13C substitution at position 7).
  • Molecular Weight : 213.25 g/mol (average mass).
  • Structure : Features a benzyloxy (-OCH₂C₆H₅) group at the para position of the benzaldehyde ring.

Comparison with Structurally Similar Benzaldehyde Derivatives

To contextualize the properties and applications of 4-benzyloxy-[7-13C]benzaldehyde, it is compared to three analogs: 4-methoxybenzaldehyde , 4-hexyloxybenzaldehyde , and 4-(cyclopentyloxy)-3-methoxybenzaldehyde .

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
4-Benzyloxy-[7-13C]benzaldehyde C₁₄H₁₂O₂ (13C) 213.25 -OCH₂C₆H₅ (para) Data limited; 13C enhances NMR utility
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 -OCH₃ (para) Boiling point: 248–250°C
4-Hexyloxybenzaldehyde C₁₃H₁₈O₂ 206.28 -O(CH₂)₅CH₃ (para) Boiling point: 149–151°C (0.0007 bar)
4-(Cyclopentyloxy)-3-methoxybenzaldehyde C₁₃H₁₆O₃ 220.27 -OCH₃ (meta), -O-C₅H₉ (para) Purity and reactivity data under study
Key Comparison Points

Substituent Effects on Reactivity :

  • Electron-Donating Groups : The benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups activate the aromatic ring toward electrophilic substitution, enhancing reactivity compared to unsubstituted benzaldehyde. However, bulkier groups like hexyloxy (-O(CH₂)₅CH₃) may sterically hinder reactions .
  • Oxidation Behavior : Benzyl alcohol derivatives (e.g., 4-benzyloxybenzyl alcohol) are oxidized to aldehydes using catalytic systems, with conversions >90% reported under optimized conditions .

Chromatographic Behavior: Benzaldehyde derivatives exhibit similar retention factors (k ≈ 1.0–1.1) on ODS and Deltabond-CSC columns, suggesting comparable interactions with residual silanols . The 13C label in 4-benzyloxy-[7-13C]benzaldehyde may slightly alter retention due to isotopic mass effects.

Applications :

  • 4-Methoxybenzaldehyde : Widely used in flavor and fragrance industries due to its sweet, almond-like aroma .
  • 4-Benzyloxy-[7-13C]benzaldehyde : Primarily employed in isotopic labeling studies for tracking reaction pathways or metabolic processes .
  • 4-Hexyloxybenzaldehyde : Utilized in liquid crystal synthesis due to its long alkyl chain .

Spectroscopic Utility: The 13C label in 4-benzyloxy-[7-13C]benzaldehyde enables precise tracking in NMR studies, distinguishing it from non-labeled analogs like 4-methoxybenzaldehyde, which lack isotopic resolution .

Biological Activity

4-Benzyloxy-[7-13C]benzaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its role as an inhibitor of various biological targets.

4-Benzyloxy-[7-13C]benzaldehyde is a labeled derivative of benzaldehyde, which incorporates a benzyloxy group at the para position of the aromatic ring. The presence of the stable isotope carbon-13 allows for tracing studies in metabolic pathways and interaction studies in biological systems.

Inhibition of Monoamine Oxidases

Recent studies have highlighted the inhibitory effects of benzyloxy-substituted compounds on human monoamine oxidases (hMAOs). Specifically, compounds similar to 4-Benzyloxy-[7-13C]benzaldehyde have shown significant inhibition against hMAO-B. For example, a related compound demonstrated an IC50 value of 0.067 μM, indicating potent inhibitory activity . The selectivity index (SI) for these compounds was also favorable, suggesting potential therapeutic applications in neurodegenerative diseases where MAO-B is implicated.

Antimicrobial and Antiparasitic Activity

Research has indicated that derivatives of benzaldehyde, including those with benzyloxy groups, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. Compounds tested against T. cruzi showed significant inhibition percentages at concentrations around 50 µM . This suggests that 4-Benzyloxy-[7-13C]benzaldehyde could be explored further for its antiparasitic potential.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. Studies involving benzyloxy derivatives have reported promising results, with minimum inhibitory concentrations (MIC) as low as 2.7 µM for certain derivatives . The structural modifications in these compounds are crucial for enhancing their activity against drug-resistant strains of Mtb.

The mechanisms by which 4-Benzyloxy-[7-13C]benzaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that the benzyloxy moiety enhances lipophilicity and facilitates better interaction with target enzymes or receptors. For instance, molecular docking studies suggest that these compounds can effectively bind to active sites through hydrophobic interactions and hydrogen bonding .

Case Studies and Research Findings

StudyBiological ActivityKey Findings
hMAO InhibitionIC50 = 0.067 μM for potent inhibitors; high SI values indicate selectivity for hMAO-B.
AntiparasiticSignificant inhibition against T. cruzi at 50 µM; potential for further development as antiparasitic agents.
AntimycobacterialMIC values as low as 2.7 µM against Mtb; indicates potential for treating resistant strains.

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